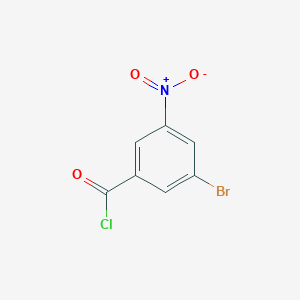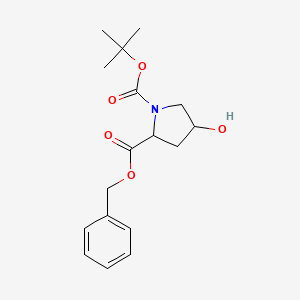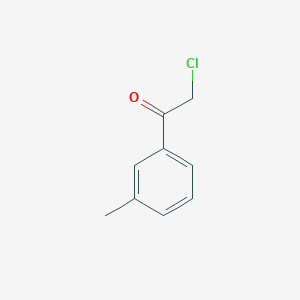
4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of a bromobenzylidene group attached to an amino benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER typically involves the condensation reaction between ethyl 4-aminobenzoate and 4-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
科学研究应用
4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The bromobenzylidene group may also contribute to the compound’s activity by enhancing its binding affinity and specificity for certain targets .
相似化合物的比较
4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER can be compared with other Schiff bases and related compounds:
Ethyl 4-aminobenzoate: A precursor in the synthesis of this compound, known for its use as a local anesthetic.
4-[(4-bromobenzylidene)amino]benzoic acid: Similar structure but lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl (E)-4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate: Another Schiff base with different substituents, leading to distinct chemical and biological properties
属性
分子式 |
C16H14BrNO2 |
|---|---|
分子量 |
332.19 g/mol |
IUPAC 名称 |
ethyl 4-[(4-bromophenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H14BrNO2/c1-2-20-16(19)13-5-9-15(10-6-13)18-11-12-3-7-14(17)8-4-12/h3-11H,2H2,1H3 |
InChI 键 |
GHJZIZKKDBCAKV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)ethanamine](/img/structure/B8796650.png)



![N-[4-(dimethylamino)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B8796679.png)
![4-(Benzylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B8796688.png)




![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B8796714.png)
![7-[2-(4-Morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole](/img/structure/B8796739.png)
![4-Chloro-3-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8796751.png)

